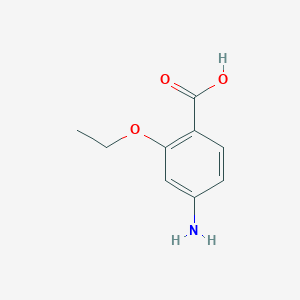

Benzoic acid, 4-amino-2-ethoxy-

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-2-ethoxy-, can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the nucleophilic aromatic substitution of 4-chlorobenzoic acid with 2-aminoethanol. This reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of benzoic acid, 4-amino-2-ethoxy-, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-2-ethoxy-, undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of benzoic acid.

Reduction: Alcohol derivatives of benzoic acid.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 4-amino-2-ethoxy-, can exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents. The structural modifications, such as the introduction of the amino and ethoxy groups, enhance their bioactivity compared to simpler benzoic acid derivatives .

Enzyme Inhibition Studies

Benzoic acid derivatives have been investigated for their potential as enzyme inhibitors. For instance, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. The binding affinities and inhibitory constants of these compounds suggest that they could be developed into therapeutic agents .

Hypoglycemic Effects

The compound is also linked to pharmacological applications in glucose regulation. For example, derivatives such as repaglinide, which is structurally similar to benzoic acid derivatives, are used to manage diabetes mellitus due to their hypoglycemic effects. Research into the stability and efficacy of these compounds is ongoing, with promising results indicating their potential use in diabetes treatment .

Synthetic Chemistry Applications

Building Blocks for Synthesis

Benzoic acid, 4-amino-2-ethoxy-, serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including esterification and amidation, facilitating the creation of more complex molecules. The ability to modify its structure makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Dye and Pigment Production

In addition to pharmaceutical uses, this compound is employed in producing dyes and pigments. The ethoxy group enhances solubility and stability in different solvents, making it suitable for applications in the textile industry and other fields requiring colorants .

Material Science Applications

Polymer Chemistry

Research has explored the incorporation of benzoic acid derivatives into polymer matrices to improve material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with tailored characteristics for specific applications .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus | Potential for new antimicrobial therapies |

| Enzyme Inhibition | Showed competitive inhibition of AChE with IC50 values indicating strong binding affinity | Development of treatments for Alzheimer's disease |

| Synthetic Applications | Used as a precursor in synthesizing complex pharmaceuticals | Broad applicability in drug development |

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-2-ethoxy-, involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzoic acid, 4-amino-2-ethoxy-, can be compared with other similar compounds such as:

4-aminobenzoic acid: Lacks the ethoxy group, which can affect its solubility and reactivity.

4-ethoxybenzoic acid: Lacks the amino group, which can influence its biological activity.

2-aminoethoxybenzoic acid: Positional isomer with different chemical properties.

The presence of both amino and ethoxy groups in benzoic acid, 4-amino-2-ethoxy-, makes it unique and versatile for various applications.

Biological Activity

Benzoic acid, 4-amino-2-ethoxy- (also known as ethyl 4-amino-2-ethoxybenzoate) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of benzoic acid, 4-amino-2-ethoxy- is C11H15NO3. It is synthesized through the esterification of 4-amino-2-ethoxybenzoic acid with ethanol in the presence of an acid catalyst. The general reaction can be represented as follows:

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds derived from Bjerkandera adusta, which include benzoic acid derivatives, enhance the activity of protein degradation systems in human fibroblasts. This suggests potential applications in treating infections through modulation of cellular pathways involved in immune response and pathogen clearance .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of benzoic acid, 4-amino-2-ethoxy-, on various cell lines. Notably, it showed no significant cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines at concentrations up to 10 μg/mL . However, its ability to induce proteasomal and lysosomal activities positions it as a candidate for further investigation in cancer therapy.

The biological activity of benzoic acid, 4-amino-2-ethoxy-, can be attributed to its structural components:

- Amino Group : The amino group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and protein interactions.

- Ester Group : The ester moiety may undergo hydrolysis, releasing active benzoic acid derivatives that interact with cellular targets.

These interactions can disrupt normal cellular functions, leading to altered metabolic pathways that may enhance therapeutic effects against diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzoic Acid, 4-amino-2-ethoxy- | Amino and ethoxy groups | Antimicrobial, cytotoxic |

| Benzoic Acid, 4-ethoxy | Ethoxy group only | Limited biological activity |

| Benzoic Acid, 4-amino | Amino group only | Antimicrobial properties |

Benzoic acid, 4-amino-2-ethoxy-, stands out due to the combination of both amino and ethoxy functional groups, which may confer unique biological properties compared to its analogs.

Case Studies and Research Findings

- Proteostasis Modulation : A study highlighted that benzoic acid derivatives activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for protein homeostasis. This modulation suggests potential applications in aging-related diseases where these pathways are compromised .

- Antioxidant Activity : Other studies have reported antioxidant properties associated with benzoic acid derivatives, indicating their potential role in reducing oxidative stress in cells .

- Inhibitory Effects on Enzymes : Certain derivatives have shown inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme (ACE), indicating their potential in treating cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-ethoxybenzoic acid, and how is its purity validated?

- Methodology :

- Synthesis : Start with methyl 2-ethoxybenzoate, introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation) . Alternatively, direct alkylation of 4-aminobenzoic acid with ethylating agents under basic conditions.

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., ethoxy at C2, amino at C4) and IR for functional groups (e.g., carboxylic acid, amine). LC-MS or elemental analysis validates purity (>95%) .

Q. How are the physicochemical properties of 4-amino-2-ethoxybenzoic acid determined?

- Key Properties :

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (reported range: ~180–190°C, varies with crystallinity) .

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM) via shake-flask method; logP values calculated using HPLC retention times .

- Stability : pH-dependent degradation studies (e.g., 1–13) with UV-Vis monitoring .

Advanced Research Questions

Q. What experimental designs are used to evaluate the anticoccidial activity of 4-amino-2-ethoxybenzoic acid?

- Methodology :

- In Vivo Models : Dose-response studies in poultry infected with Eimeria spp., measuring oocyst reduction and weight gain .

- Statistical Design : Randomized controlled trials with ANOVA for efficacy comparison; EC₅₀ calculation via probit analysis .

- Mechanistic Assays : Tyrosinase inhibition assays (competitive with catechol substrates) to probe copper-dependent enzyme interactions .

Q. How can structure-activity relationships (SAR) guide the optimization of 4-amino-2-ethoxybenzoic acid derivatives?

- Approach :

- Substituent Variation : Modify the ethoxy group (e.g., alkylthio, alkylamino) to enhance bioavailability. Acetylation of the amino group improves metabolic stability .

- Computational Modeling : DFT calculations predict electronic effects (e.g., Hammett σ values for substituents) and docking studies with target enzymes (e.g., tyrosinase) .

Q. What analytical methods are suitable for quantifying 4-amino-2-ethoxybenzoic acid in biological matrices?

- Techniques :

- LC-MS/MS : Reverse-phase C18 column, ESI+ mode (m/z 196→152 for quantification), validated per ICH guidelines .

- Sample Prep : Protein precipitation (acetonitrile) or SPE for plasma/bile samples; LOQ ≤10 ng/mL .

Q. How to assess the stability of 4-amino-2-ethoxybenzoic acid under varying storage and processing conditions?

- Protocols :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (HPLC tracking) .

- Excipient Compatibility : Co-process with common excipients (e.g., lactose, PVP) via DSC and FTIR to detect interactions .

Q. What mechanistic studies elucidate the antiparasitic mode of action of 4-amino-2-ethoxybenzoic acid?

- Strategies :

- Enzyme Kinetics : Measure inhibition constants (Ki) for tyrosinase or dihydrofolate reductase using Lineweaver-Burk plots .

- Genetic Knockdown : RNAi silencing of target genes in parasites to confirm pathway disruption .

Q. Key Considerations for Researchers

Properties

IUPAC Name |

4-amino-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMHTWLZOLQIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436414 | |

| Record name | 2-Ethoxy-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-07-4 | |

| Record name | 2-Ethoxy-4-aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.